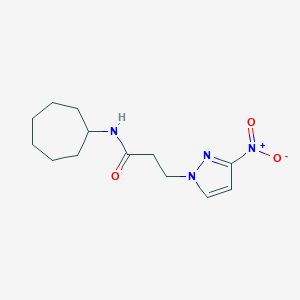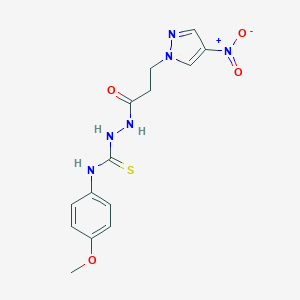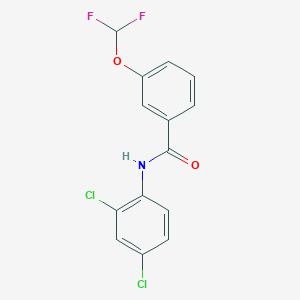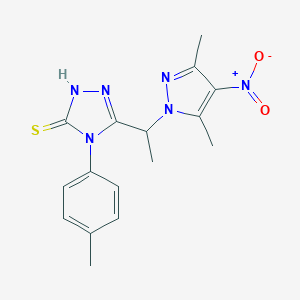![molecular formula C18H18Cl2N2O2 B457244 3-chloro-N-[4-[(3-chlorobenzoyl)amino]butyl]benzamide](/img/structure/B457244.png)
3-chloro-N-[4-[(3-chlorobenzoyl)amino]butyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-[4-[(3-chlorobenzoyl)amino]butyl]benzamide is an organic compound with the molecular formula C18H18Cl2N2O2 and a molecular weight of 365.2 g/mol. This compound is characterized by the presence of two chlorine atoms and a benzamide group, making it a significant molecule in various chemical and biological applications.
Preparation Methods
The synthesis of 3-chloro-N-[4-[(3-chlorobenzoyl)amino]butyl]benzamide involves several steps:
Starting Materials: The synthesis begins with 3-chlorobenzoyl chloride and 4-aminobutylamine.
Reaction Conditions: The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 3-chlorobenzoyl chloride is reacted with 4-aminobutylamine to form an intermediate, which is then further reacted with 3-chlorobenzoyl chloride to yield the final product.
Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-chloro-N-[4-[(3-chlorobenzoyl)amino]butyl]benzamide undergoes various chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-chloro-N-[4-[(3-chlorobenzoyl)amino]butyl]benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-chloro-N-[4-[(3-chlorobenzoyl)amino]butyl]benzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems, leading to inhibition or activation of specific pathways.
Pathways Involved: The exact pathways depend on the biological context, but it may involve modulation of signal transduction pathways or inhibition of enzyme activity.
Comparison with Similar Compounds
3-chloro-N-[4-[(3-chlorobenzoyl)amino]butyl]benzamide can be compared with similar compounds such as:
This compound: Similar in structure but with different substituents.
N-{4-[(3-chlorobenzoyl)amino]butyl}benzamide: Lacks the chlorine atoms, leading to different chemical properties.
This compound: Contains additional functional groups that may alter its reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H18Cl2N2O2 |
|---|---|
Molecular Weight |
365.2g/mol |
IUPAC Name |
3-chloro-N-[4-[(3-chlorobenzoyl)amino]butyl]benzamide |
InChI |
InChI=1S/C18H18Cl2N2O2/c19-15-7-3-5-13(11-15)17(23)21-9-1-2-10-22-18(24)14-6-4-8-16(20)12-14/h3-8,11-12H,1-2,9-10H2,(H,21,23)(H,22,24) |
InChI Key |
HLZRHGVNQBDYJX-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NCCCCNC(=O)C2=CC(=CC=C2)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NCCCCNC(=O)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(4-ethoxyphenoxy)methyl]-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B457164.png)
![5-[(2-bromophenoxy)methyl]-N-[1-(4-isopropylphenyl)propyl]-2-furamide](/img/structure/B457165.png)
![2-[4-(DIFLUOROMETHOXY)BENZOYL]-N-(3-METHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE](/img/structure/B457167.png)
![N-[2-(difluoromethoxy)phenyl]-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide](/img/structure/B457168.png)

![Methyl 2-{[4-(difluoromethoxy)-3-methoxybenzoyl]amino}-6-tert-pentyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B457172.png)
![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(2-nitrophenoxy)propanamide](/img/structure/B457173.png)
![{3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B457174.png)


![Ethyl 2-{[4-(difluoromethoxy)-3-methoxybenzoyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B457177.png)
![4-methoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)-3-[(3-methylphenoxy)methyl]benzamide](/img/structure/B457180.png)
![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(5-chloro-2-methylphenyl)benzamide](/img/structure/B457181.png)
